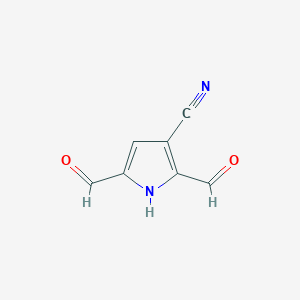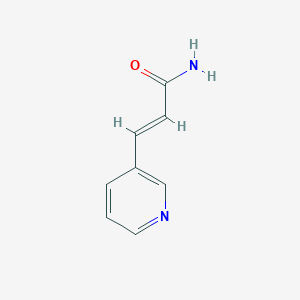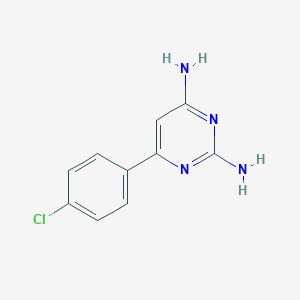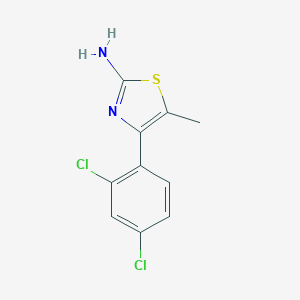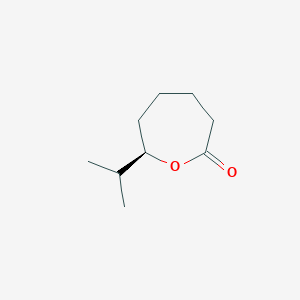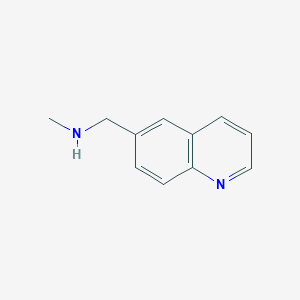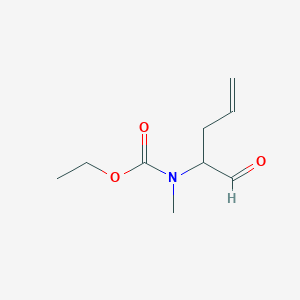
Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate, also known as carbaryl, is a widely used insecticide. It is a white crystalline solid that is soluble in water and has a wide range of applications in agriculture, forestry, and public health. Carbaryl is one of the most commonly used insecticides in the world, and its use has been the subject of much debate due to its potential impact on human health and the environment.
Mécanisme D'action
Carbaryl works by inhibiting the activity of cholinesterase, an enzyme that is essential for the proper functioning of the nervous system. By inhibiting cholinesterase, Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate disrupts the transmission of nerve impulses, leading to a range of neurological effects. The exact mechanism of action of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate is complex and is still not fully understood.
Effets Biochimiques Et Physiologiques
Carbaryl has a range of biochemical and physiological effects on the body. In addition to its neurotoxic effects, Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate has been shown to affect the immune system, the liver, and the kidneys. It has also been linked to changes in hormone levels and the development of certain cancers.
Avantages Et Limitations Des Expériences En Laboratoire
Carbaryl is a widely used insecticide, and its use in laboratory experiments has several advantages. It is readily available, relatively inexpensive, and has a well-known mechanism of action. However, the use of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate in laboratory experiments is also limited by its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several areas of future research that could help to improve our understanding of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and its effects on human health and the environment. These include:
1. Further studies on the mechanism of action of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and its effects on the nervous system.
2. Studies on the long-term effects of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate exposure on human health, including the development of cancer and other chronic diseases.
3. Development of new insecticides that are less toxic and have a lower impact on the environment.
4. Studies on the environmental impact of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and other insecticides, including their effects on non-target species and the ecosystem as a whole.
5. Development of new methods for detecting Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and other insecticides in the environment, including in soil and water samples.
Conclusion
Carbaryl is a widely used insecticide that has been the subject of much scientific research. While it has several advantages for use in laboratory experiments, its potential impact on human health and the environment is a cause for concern. Further research is needed to better understand the effects of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate and to develop new insecticides that are less toxic and have a lower impact on the environment.
Méthodes De Synthèse
Carbaryl can be synthesized by reacting methyl isocyanate with 1-naphthol in the presence of ethyl alcohol. The reaction produces Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate as the main product, along with some impurities. The synthesis of Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate is a complex process that requires careful control of the reaction conditions to ensure the purity of the final product.
Applications De Recherche Scientifique
Carbaryl has been the subject of extensive scientific research due to its widespread use and potential impact on human health and the environment. Studies have shown that Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate can have a range of effects on the environment, including toxicity to aquatic organisms and birds. In addition, Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate has been shown to have neurotoxic effects on humans and animals, and it has been linked to developmental and reproductive problems in some species.
Propriétés
Numéro CAS |
171860-34-7 |
|---|---|
Nom du produit |
Ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate |
Formule moléculaire |
C9H15NO3 |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
ethyl N-methyl-N-(1-oxopent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C9H15NO3/c1-4-6-8(7-11)10(3)9(12)13-5-2/h4,7-8H,1,5-6H2,2-3H3 |
Clé InChI |
WGUIIDAOZZLLOB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)C(CC=C)C=O |
SMILES canonique |
CCOC(=O)N(C)C(CC=C)C=O |
Synonymes |
Carbamic acid, (1-formyl-3-butenyl)methyl-, ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



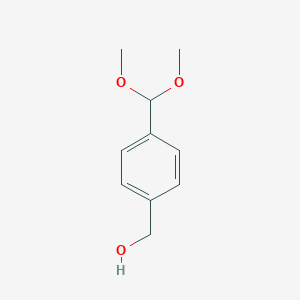
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
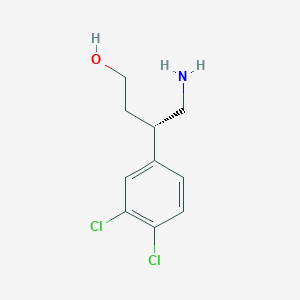
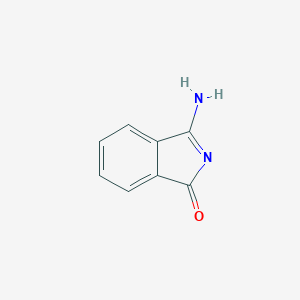
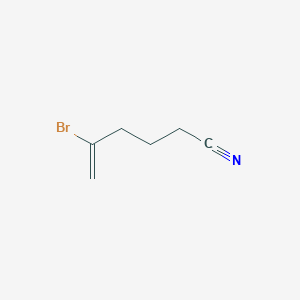
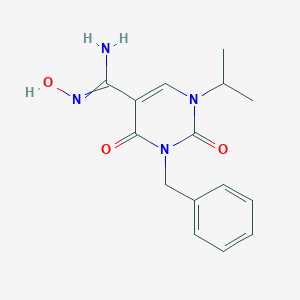
![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)
